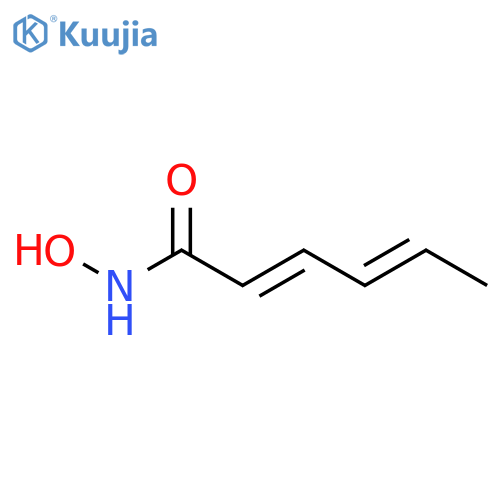Cas no 4076-62-4 (Sorbohydroxamic acid)

Sorbohydroxamic acid structure
商品名:Sorbohydroxamic acid
Sorbohydroxamic acid 化学的及び物理的性質
名前と識別子
-
- 2,4-Hexadienamide,N-hydroxy-, (2E,4E)-
- SORBOHYDROXAMIC ACID
- 2,4-hexadienohydroxamicacid
- 2,4-hexadienohydroximicacid
- N-HYDROXY-2,4-HEXADIENAMIDE
- n-hydroxy-4-hexadienamide
- Sorbinhydroxamsaeure
- Sorbohydroxamsaeure
- sorbohydroximicacid
- sorbyhydroxamicacid
- Sorbohydroximic acid
- SCHEMBL3438969
- NSC124639
- (2E,4E)-N-hydroxyhexa-2,4-dienamide
- U69K5SV2SF
- UNII-U69K5SV2SF
- 2,4-Hexadienohydroxamic acid
- SCHEMBL468021
- NSC 124639
- 2,4-Hexadienamide, N-hydroxy-, (2E,4E)-
- 2, N-hydroxy-
- CHEMBL4067189
- 4076-62-4
- A826168
- (2E,4E)-N-oxidanylhexa-2,4-dienamide
- Sorbyhydroxamic acid
- 2, N-hydroxy-, (E,E)-
- DTXSID701032138
- 2,4-Hexadienamide, N-hydroxy-
- 2,4-Hexadienamide, N-hydroxy-, (E,E)-
- NSC-124639
- WLN: QMV1U2U2
- MFCD00043492
- AKOS006242792
- 2,4-Hexadienohydroximic acid
- Sorbohydroxamic acid
-
- インチ: InChI=1S/C6H9NO2/c1-2-3-4-5-6(8)7-9/h2-5,9H,1H3,(H,7,8)/b3-2+,5-4+
- InChIKey: AKPBWCUNVIPWOM-MQQKCMAXSA-N
- ほほえんだ: C/C=C/C=C/C(NO)=O
計算された属性
- せいみつぶんしりょう: 127.06300
- どういたいしつりょう: 127.063329
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 49.3
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.505
- PSA: 49.33000
- LogP: 1.01500
Sorbohydroxamic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Sorbohydroxamic acid 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Sorbohydroxamic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | S960298-10mg |
Sorbohydroxamic acid |
4076-62-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| 1PlusChem | 1P00C7Y7-1g |
SORBOHYDROXAMIC ACID |
4076-62-4 | 1g |
$127.00 | 2024-05-03 | ||
| 1PlusChem | 1P00C7Y7-5g |
SORBOHYDROXAMIC ACID |
4076-62-4 | 5g |
$320.00 | 2024-05-03 | ||
| A2B Chem LLC | AF69375-1g |
SORBOHYDROXAMIC ACID |
4076-62-4 | 1g |
$118.00 | 2024-04-20 | ||
| TRC | S960298-100mg |
Sorbohydroxamic acid |
4076-62-4 | 100mg |
$ 80.00 | 2022-06-03 | ||
| TRC | S960298-50mg |
Sorbohydroxamic acid |
4076-62-4 | 50mg |
$ 65.00 | 2022-06-03 | ||
| A2B Chem LLC | AF69375-5g |
SORBOHYDROXAMIC ACID |
4076-62-4 | 5g |
$290.00 | 2024-04-20 |
Sorbohydroxamic acid 関連文献
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
4076-62-4 (Sorbohydroxamic acid) 関連製品
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
